(4-Aminophenyl)methanesulfonic acid

Description

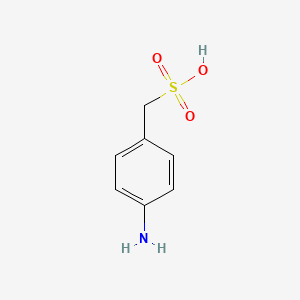

(4-Aminophenyl)methanesulfonic acid is an aromatic sulfonic acid derivative featuring a para-aminophenyl group (–C₆H₄NH₂) attached to a methanesulfonic acid (–CH₂SO₃H) moiety. This structure combines the strong acidity of the sulfonic acid group with the electron-donating properties of the aromatic amine, influencing its chemical reactivity, solubility, and applications.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGHJWKPZQIOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980641 | |

| Record name | (4-Aminophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-28-6 | |

| Record name | (4-Aminophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation of 4-Aminophenol

The most straightforward route to (4-aminophenyl)methanesulfonic acid involves the sulfonation of 4-aminophenol using methanesulfonyl chloride (MsCl). This reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as pyridine or triethylamine is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism :

Optimized Conditions :

-

Molar Ratio : A 1:1.2 molar ratio of 4-aminophenol to MsCl ensures complete conversion .

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as oxidation of the amino group .

-

Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for its inertness and ability to dissolve both reactants .

Purification : The crude product is isolated via vacuum distillation or recrystallization from ethanol/water mixtures, yielding >85% purity .

Deprotection Strategies in Multistep Syntheses

Patent US20070282107A1 outlines a deprotection step using methanesulfonic acid during the synthesis of quinolone antibiotics . Although focused on a different target, this methodology provides insights into MSA’s role in removing protecting groups from intermediates, a technique adaptable to this compound synthesis.

Procedure :

-

Protection : A Boc (tert-butoxycarbonyl) group is introduced to the amino group of 4-aminophenol to prevent undesired side reactions .

-

Sulfonation : The protected phenol reacts with methanesulfonyl chloride.

-

Deprotection : Methanesulfonic acid (1–1.2 equivalents) cleaves the Boc group, yielding the free amino-sulfonic acid derivative .

Advantages :

-

Avoids harsh conditions (e.g., strong acids) that could degrade the sulfonate group.

Hydrogenation of Nitro Precursors

An alternative route involves reducing a nitro-substituted intermediate to the corresponding amine. For example, 4-nitrophenyl methanesulfonate undergoes catalytic hydrogenation to yield the target compound.

Catalytic System :

-

Conditions :

Reaction Equation :

Yield : 70–80% after recrystallization from methanol .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Key adaptations include:

-

Continuous Flow Reactors : Tubular reactors with UV immersion lamps (as in US6207025B1) enable continuous MSA production, reducing downtime .

-

Recycling : Unreacted acetic acid and byproducts (e.g., sulfuric acid) are distilled and reused, minimizing waste .

-

Safety Protocols : Anhydrous conditions and inert gas purging prevent explosive mixtures during sulfonation .

Economic Metrics :

| Parameter | Value |

|---|---|

| Raw Material Cost | $12–15/kg |

| Energy Consumption | 0.8–1.2 kWh/kg |

| Annual Capacity | 500–1000 metric tons |

Analytical Characterization

Quality control ensures compliance with pharmaceutical standards:

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Nitro derivatives of this compound.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Aminophenyl)methanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group can participate in acid-base reactions, affecting the compound’s reactivity and solubility.

Comparison with Similar Compounds

Methanesulfonic Acid (MSA, CH₃SO₃H)

- Structure : Simplest aliphatic sulfonic acid.

- Acidity : pKa ≈ -1.9 (stronger than sulfuric acid) .

- Solubility : Highly water-soluble due to polar sulfonic group.

- Applications : Widely used as a catalyst in organic synthesis (e.g., esterifications, cyclizations) , electrolyte in electroplating , and derivatizing agent in analytical chemistry .

- Key Differences : Lacks the aromatic amine, making it less suited for applications requiring aromatic interactions or hydrogen bonding.

Toluenesulfonic Acid (p-TSA, CH₃C₆H₄SO₃H)

- Structure : Aromatic sulfonic acid with a methyl substituent.

- Acidity : pKa ≈ -2.8 (stronger than MSA due to electron-withdrawing methyl group) .

- Solubility : Soluble in organic solvents like DMSO and dichloromethane.

- Applications : Catalyst in Friedel-Crafts alkylations and resin curing .

- Key Differences: The methyl group enhances acidity but reduces nucleophilicity compared to the amino group in (4-aminophenyl)methanesulfonic acid.

2-(4-Aminophenyl)-N-Methylethanesulfonamide

- Structure: Sulfonamide derivative with a 4-aminophenyl group and methyl substituent .

- Acidity : Weaker acid (sulfonamide pKa ~10) compared to sulfonic acids.

- Solubility : Partially soluble in methanesulfonic acid and trifluoroacetic acid.

- Applications: Potential use in pharmaceuticals due to sulfonamide’s bioactivity.

- Key Differences : The sulfonamide group reduces acidity and alters biological activity compared to the sulfonic acid counterpart.

[4-((4-Guanidinobenzoyl)oxy)phenyl]acetic Acid Methanesulfonate

- Structure : Salt form of a sulfonic acid with guanidine and aromatic ester groups .

- Solubility : Enhanced water solubility due to ionic nature.

- Applications : Pharmaceutical relevance (e.g., protease inhibitors).

- Key Differences : The salt form and additional functional groups broaden biomedical applications but complicate synthesis.

Key Comparative Data

*Inferred based on electron-donating amino group reducing acidity.

Biological Activity

(4-Aminophenyl)methanesulfonic acid (also known as 4-aminobenzenesulfonic acid or p-aminobenzenesulfonic acid ) is a sulfonic acid derivative of an amino compound. It has garnered attention due to its potential biological activities, particularly in immunological and pharmacological contexts. This article synthesizes available research findings, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . It features an amino group (-NH2) attached to a phenyl ring that is further substituted with a methanesulfonic acid group (-SO3H). This structure contributes to its solubility and reactivity in biological systems.

Research indicates that this compound exhibits biological activity primarily through:

- Chemotactic Properties : It acts as a chemoattractant for immune cells, particularly neutrophils. This property is crucial for the activation and mobilization of immune responses during inflammation .

- Cell Signaling : The compound interacts with specific receptors on immune cells, leading to enhanced chemotaxis and phagocytosis. This is mediated through intracellular signaling pathways that mobilize calcium ions and activate various downstream effects.

Antiproliferative Effects

Studies have shown that this compound has antiproliferative effects against various cancer cell lines. For instance, it was evaluated against colorectal adenocarcinoma cells, showing significant growth inhibition at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| Colorectal Adenocarcinoma SW620 | 0.25 |

| Breast Cancer Cell Lines | Varies |

Antitrypanosomal Activity

The compound has also been investigated for its potential against the protozoan parasite Trypanosoma brucei, which causes African sleeping sickness. Its derivatives have demonstrated promising activity, suggesting that modifications to the core structure could enhance efficacy against this parasite .

Case Studies and Research Findings

- Study on Immune Modulation : A study highlighted the role of this compound in modulating immune responses in vitro. The findings indicated increased chemotaxis of neutrophils in response to this compound, supporting its potential use in therapies aimed at enhancing immune function during infections or inflammatory diseases.

- Antiproliferative Screening : A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound displayed varying degrees of cytotoxicity, with some exhibiting IC50 values in the nanomolar range against specific cancer types . These findings underscore the need for further exploration into structure-activity relationships.

- Therapeutic Applications : The compound's ability to enhance immune responses makes it a candidate for therapeutic applications in conditions such as chronic inflammation or cancer therapy, where modulation of the immune system is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-formyl-Met-Leu-Phe | Chemoattractant | 0.15 |

| Trp-Lys-Tyr-Met-Val-Met-NH2 | Immune Modulation | 0.10 |

| This compound | Antiproliferative/Antitrypanosomal | 0.25 |

This comparison illustrates that while this compound possesses significant biological activities, other compounds may offer enhanced potency or specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.